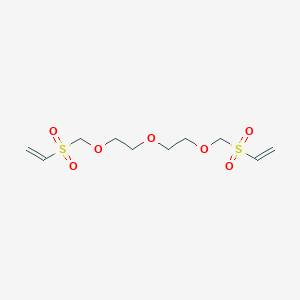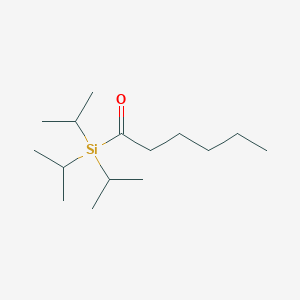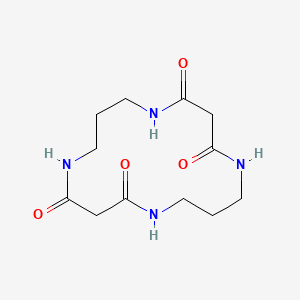
3,5-Dimethoxy-1-(2-phenylethyl)cyclohexa-2,5-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxy-1-(2-phenylethyl)cyclohexa-2,5-diene-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexa-2,5-diene ring substituted with methoxy groups and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-1-(2-phenylethyl)cyclohexa-2,5-diene-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,5-dimethoxybenzaldehyde and phenylethylamine.
Formation of Intermediate: The initial step involves the condensation of 3,5-dimethoxybenzaldehyde with phenylethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization under acidic conditions to form the cyclohexa-2,5-diene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-1-(2-phenylethyl)cyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene ring to a more saturated cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3,5-Dimethoxy-1-(2-phenylethyl)cyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-1-(2-phenylethyl)cyclohexa-2,5-diene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-2,5-cyclohexadiene-1-carboxylic acid: Similar structure but lacks the phenylethyl group.
Cyclohexa-2,5-diene-1,4-dione: Contains a diene ring but with different substituents.
Uniqueness
3,5-Dimethoxy-1-(2-phenylethyl)cyclohexa-2,5-diene-1-carboxylic acid is unique due to the presence of both methoxy and phenylethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
120467-07-4 |
|---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
3,5-dimethoxy-1-(2-phenylethyl)cyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C17H20O4/c1-20-14-10-15(21-2)12-17(11-14,16(18)19)9-8-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H,18,19) |
InChI Key |
GTKSXAYJXXTGLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(C=C(C1)OC)(CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)



![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)



![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)



